N-(2-methylsulfonylcyclohexyl)-N'-pyridin-2-ylethane-1,2-diamine
Description
N-(2-methylsulfonylcyclohexyl)-N’-pyridin-2-ylethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a methylsulfonyl group and a pyridinyl group attached to an ethane-1,2-diamine backbone
Properties
IUPAC Name |
N-(2-methylsulfonylcyclohexyl)-N'-pyridin-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-20(18,19)13-7-3-2-6-12(13)15-10-11-17-14-8-4-5-9-16-14/h4-5,8-9,12-13,15H,2-3,6-7,10-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFXJLOGWOLWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCCC1NCCNC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylsulfonylcyclohexyl)-N’-pyridin-2-ylethane-1,2-diamine typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the sulfonylation of cyclohexane to introduce the methylsulfonyl group. This can be achieved using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridinyl Group: The next step is the introduction of the pyridinyl group. This can be done through a nucleophilic substitution reaction where the pyridinyl moiety is attached to the cyclohexyl intermediate.
Formation of the Ethane-1,2-diamine Backbone: The final step involves the coupling of the cyclohexyl-pyridinyl intermediate with ethane-1,2-diamine. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylsulfonylcyclohexyl)-N’-pyridin-2-ylethane-1,2-diamine can undergo various types of chemical reactions:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The pyridinyl ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methylsulfonylcyclohexyl)-N’-pyridin-2-ylethane-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(2-methylsulfonylcyclohexyl)-N’-pyridin-2-ylethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of the methylsulfonyl and pyridinyl groups allows for specific binding interactions, which can modulate the activity of these targets. The ethane-1,2-diamine backbone provides flexibility, enabling the compound to adopt conformations that enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylsulfonylphenyl)-N’-pyridin-2-ylethane-1,2-diamine
- N-(2-methylsulfonylcyclopentyl)-N’-pyridin-2-ylethane-1,2-diamine
Uniqueness
N-(2-methylsulfonylcyclohexyl)-N’-pyridin-2-ylethane-1,2-diamine is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
By understanding the detailed properties and applications of N-(2-methylsulfonylcyclohexyl)-N’-pyridin-2-ylethane-1,2-diamine, researchers can better utilize this compound in various scientific endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
